tert-Butyl (1S,4S)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Description
tert-Butyl (1S,4S)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic heterocyclic compound featuring a norbornane-like scaffold with oxygen and nitrogen atoms in its ring system. This compound is primarily used in pharmaceutical research as a chiral building block for drug candidates, particularly in the synthesis of protease inhibitors and other bioactive molecules. Key characteristics include:
- Molecular Formula: C₁₀H₁₅NO₄ (CAS: 113775-22-7)
- Molecular Weight: 213.23 g/mol
- Storage: Recommended at 2–8°C in a sealed, dry environment .
- Purity: Typically >97% when sourced from commercial suppliers (e.g., GLPBIO, BLD Pharm Ltd.) .
The compound is synthesized via intramolecular cyclization of Boc-protected hydroxyproline derivatives using reagents like triphenylphosphine and diisopropyl azodicarboxylate (DIAD) . Its stereochemistry (1S,4S) is critical for its biological activity and interaction with enzymatic targets.
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
tert-butyl (1S,4S)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-7-8(12)6(11)5-14-7/h6-8,12H,4-5H2,1-3H3/t6-,7-,8?/m0/s1 |
InChI Key |
GQTQAVRMYQJYNG-WPZUCAASSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C([C@@H]1CO2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1CO2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1S,4S)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the formation of the bicyclic core followed by functional group modifications. One common approach is the cyclization of suitable precursors under controlled conditions to form the oxazabicycloheptane core. The tert-butyl ester group is introduced through esterification reactions, and the hydroxy group is often added via selective hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,4S)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or hydroxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the ester group can produce alcohols.
Scientific Research Applications
tert-Butyl (1S,4S)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl (1S,4S)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The bicyclic core provides structural rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Stereoisomers
Several structurally related bicyclic compounds differ in substituents, stereochemistry, or ring functionalization. Key examples include:
tert-Butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
- Molecular Formula: C₁₀H₁₅NO₄ (CAS: 113775-22-7)
- Key Difference : Contains a 3-oxo group instead of a 7-hydroxy group.
- Synthesis : Derived from Boc-L-hydroxyproline via cyclization .
- Applications : Intermediate in proline-based drug synthesis .
tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
- Molecular Formula: C₁₁H₁₅NO₃ (CAS: Not specified)
- Key Difference : 2-aza (vs. 2-oxa-5-aza) system with an unsaturated ring (hept-5-ene).
- Synthesis : Achieved via LiAlH₄ reduction and subsequent Boc protection .
tert-Butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Molecular Formula: C₁₁H₁₉NO₃ (CAS: 1931912-08-1)
- Key Difference : Additional hydroxyl group at the 5-position and 2-aza substitution.
- Storage : Stable at 2–8°C .
Key Observations :
- The 2-oxa-5-aza system (as in the target compound) enhances solubility compared to 2-aza analogues due to oxygen's polarity .
- Hydroxy vs.
- Stereochemistry : (1S,4S) isomers are more commonly used in drug discovery than (1R,4S) variants, which may exhibit reduced bioactivity .
Commercial Availability and Pricing
Note: Pricing reflects research-grade material; bulk quantities may vary.
Biological Activity
tert-Butyl (1S,4S)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C₁₁H₁₉NO₄
- Molecular Weight : 229.27 g/mol
- CAS Number : 2306248-41-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Studies have indicated that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered physiological responses.
- Receptor Modulation : The bicyclic structure allows for potential binding to neurotransmitter receptors, influencing signaling pathways associated with neurological functions.
Cytotoxicity and Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits moderate cytotoxicity against various cancer cell lines:
These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.
Neuroprotective Properties
There is emerging evidence that compounds similar to this compound exhibit neuroprotective effects:
- Reduction of Oxidative Stress : The compound may reduce oxidative stress in neuronal cells, potentially protecting against neurodegenerative diseases.
- Modulation of Neurotransmitter Release : It may influence the release of neurotransmitters, thereby affecting mood and cognitive functions.
Study on Anticancer Activity
In a controlled study assessing the anticancer properties of the compound on HeLa cells, researchers observed significant apoptosis induction at concentrations above the IC₅₀ threshold. The study utilized flow cytometry and Western blotting to confirm apoptosis through caspase activation and PARP cleavage.
Neuroprotection in Animal Models
A recent animal study investigated the neuroprotective effects of related compounds in models of Alzheimer's disease. The results indicated that treatment with similar bicyclic compounds led to improved cognitive function and reduced amyloid plaque formation, suggesting a potential pathway for therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
